molecular formula C15H16AsN3O6 B1206835 Tyrosine-4-azobenzenearsonate CAS No. 33650-94-1

Tyrosine-4-azobenzenearsonate

Cat. No.: B1206835
CAS No.: 33650-94-1
M. Wt: 409.23 g/mol
InChI Key: RTPAIUXEQXVJCO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosine-4-azobenzenearsonate, often abbreviated as ABA-Tyr or RAT, is a well-characterized hapten extensively used in immunological research to study the fundamental mechanisms of the adaptive immune response. Its primary research value lies in investigating antigen presentation and T-cell recognition. Studies using this compound and its analogs have been pivotal in mapping the functional subregions of an antigen molecule , helping to distinguish the epitope (the region recognized by the T-cell receptor, which for ABA-Tyr includes the arsonate group and elements of the tyrosine side chain) from the agretope (the region that interacts with Class II MHC molecules on antigen-presenting cells, which centers on the planar structure of the azo-linked aromatic rings) . Furthermore, this compound serves as a critical tool for elucidating antigen structural requirements for immunoglobulin isotype switching . Early research demonstrated that while mono-functional antigens could induce IgM responses, the switch to IgG production required a more complex antigen structure, specifically a trifunctional molecule with at least two carrier epitopes and one haptenic epitope . This provided key evidence for the concept of synergistic T-cell help in B-cell activation and antibody class switching. As a carrier for anti-hapten antibody responses, this compound can induce cellular immunity and, when presented in specific symmetrical bifunctional molecular configurations, can facilitate "self-help" by enabling cooperation between lymphocytes of identical specificity . This product is intended for use in assay development, immunogenicity studies, and basic research in cellular immunology. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

33650-94-1

Molecular Formula

C15H16AsN3O6

Molecular Weight

409.23 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C15H16AsN3O6/c17-12(15(21)22)7-9-1-6-14(20)13(8-9)19-18-11-4-2-10(3-5-11)16(23,24)25/h1-6,8,12,20H,7,17H2,(H,21,22)(H2,23,24,25)/t12-/m0/s1

InChI Key

RTPAIUXEQXVJCO-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)[As](=O)(O)O

Isomeric SMILES

C1=CC(=CC=C1N=NC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)[As](=O)(O)O

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)[As](=O)(O)O

Synonyms

ABA-T
arsanilazotyrosine
azobenzenarsonate-tyrosine
L-tyrosine-4-azobenzenearsonate
L-tyrosine-p-azobenzenearsonate
tyrosine-4-azobenzenearsonate

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization for Academic Inquiry

Methodologies for Conjugation of Arsanilic Acid to Tyrosine Derivatives

The foundational step in creating these specialized chemical probes involves the covalent linkage of an arsanilic acid moiety to a tyrosine derivative. This is most commonly achieved through an azo coupling reaction, a classic method in organic chemistry for forming azo compounds. The success of this conjugation often relies on the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Azo Coupling Reactions with L-Tyrosine and Analogues

The primary method for synthesizing tyrosine-4-azobenzenearsonate is the azo coupling reaction between diazotized arsanilic acid and L-tyrosine or its analogues. semanticscholar.orgdatapdf.com The process begins with the diazotization of arsanilic acid, which involves treating it with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium at low temperatures (typically 0-5 °C) to form a reactive diazonium salt. datapdf.commdpi.com This diazonium salt then acts as an electrophile in a subsequent electrophilic aromatic substitution reaction with the electron-rich phenol (B47542) ring of tyrosine. wikipedia.org

The coupling reaction is generally carried out in an alkaline medium (pH 9.0-9.5), which facilitates the deprotonation of the phenolic hydroxyl group of tyrosine, thereby activating the ring towards electrophilic attack. datapdf.com The diazonium reagent typically attacks the position ortho to the hydroxyl group of the tyrosine ring. wikipedia.org This reaction yields the characteristic orange-colored mono-substituted azotyrosine product. semanticscholar.org However, the reaction can sometimes lead to the formation of a purple bis-substituted derivative, which can be separated from the desired mono-substituted product by techniques like column chromatography. semanticscholar.org

A variety of tyrosine analogues have been successfully coupled with diazotized arsanilic acid using this methodology. For instance, N-acetyl-L-tyrosine has been used to produce N-acetyl-L-tyrosine-azobenzenearsonate. datapdf.com The general procedure involves dissolving the tyrosine derivative in an alkaline solution and then slowly adding the freshly prepared diazonium salt solution while maintaining the pH and temperature. datapdf.com

Table 1: Reaction Conditions for Azo Coupling

Coupling PartnerDiazonium ReagentpHTemperatureKey FindingsReference
L-TyrosineDiazotized arsanilic acid9.0-9.50 °CFormation of mono- and bis-substituted products. semanticscholar.org
N-acetyl-L-tyrosineDiazotized arsanilic acid9.0-9.50 °CSynthesis of N-acetyl-L-tyrosine-azobenzenearsonate. datapdf.com
TyramineDiazotized arsanilic acidAlkaline-Synthesis of tyramine-azobenzenearsonate. semanticscholar.org
p-Hydroxyphenylpropionic acidDiazotized arsanilic acidAlkaline-Synthesis of p-hydroxyphenylpropionic acid-azobenzenearsonate. semanticscholar.org

Protection Group Strategies in Tyrosine-Based Conjugations

To achieve selective modification and prevent unwanted side reactions during the synthesis of this compound and its analogues, the use of protecting groups is a critical strategy. semanticscholar.orgacs.org The amino and carboxyl groups of tyrosine are reactive and can interfere with the azo coupling reaction or subsequent modifications.

A common approach involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (t-BOC) group. semanticscholar.orgsemanticscholar.org The resulting N-t-BOC-L-tyrosine is then subjected to the azo coupling reaction with diazotized arsanilic acid. semanticscholar.org The t-BOC group is stable under the alkaline conditions of the coupling reaction but can be readily removed afterward using acidic conditions, such as treatment with formic acid, to yield the final product with a free amino group. semanticscholar.orgsemanticscholar.org

Similarly, the carboxyl group can be protected as a methyl ester. For instance, in the synthesis of certain bifunctional antigens, L-tyrosine-methyl ester is used as the starting material. semanticscholar.org This protection strategy prevents the carboxyl group from participating in undesired reactions. The ester can be hydrolyzed at a later stage if the free carboxyl group is required. The use of protecting groups is essential for directing the reaction to the desired site and for the synthesis of well-defined, pure compounds for detailed structure-function studies. semanticscholar.orgacs.org

Synthesis of this compound Analogues for Structure-Function Relationship Studies

To investigate the structural requirements for the immunological activity of this compound, a variety of analogues have been synthesized. These studies involve systematic modifications of both the tyrosine and the azobenzenearsonate moieties, as well as the creation of more complex bifunctional antigens. semanticscholar.orgtandfonline.comnih.gov

Modifications of the Tyrosine Moiety (e.g., amino and carboxyl groups, side chain variations)

The role of the amino and carboxyl groups of the tyrosine side chain has been extensively studied through the synthesis of specific analogues. semanticscholar.orgtandfonline.comnih.gov For example, to assess the importance of the carboxyl group, an analogue was synthesized using tyramine, which lacks the carboxyl group, resulting in tyramine-4-azobenzenearsonate. semanticscholar.orgsemanticscholar.org Conversely, to probe the role of the amino group, p-hydroxyphenylpropionic acid was used as the starting material, yielding an analogue with a carboxyl group but no amino group. semanticscholar.orgnih.gov Studies have shown that while the removal of either the amino or the carboxyl group does not completely abolish immunogenicity, the removal of both does. tandfonline.comnih.gov

The synthesis of N-acetyl-L-tyrosine-azobenzenearsonate, where the amino group is acetylated, has also been reported to investigate the effect of charge on the amino group. datapdf.com Furthermore, a series of phenolic compounds with varying aliphatic side chains, such as p-cresol (B1678582) and p-hydroxyphenylacetic acid, have been coupled to diazotized arsanilic acid to explore the impact of the tyrosine side chain's length and structure. semanticscholar.orgsemanticscholar.org

Table 2: Tyrosine Moiety Modifications and Their Synthetic Precursors

Analogue NameModificationSynthetic PrecursorReference
Tyramine-4-azobenzenearsonateRemoval of carboxyl groupTyramine semanticscholar.orgsemanticscholar.org
p-Hydroxyphenylpropionic acid-4-azobenzenearsonateRemoval of amino groupp-Hydroxyphenylpropionic acid semanticscholar.org
N-acetyl-L-tyrosine-azobenzenearsonateAcetylation of amino groupN-acetyl-L-tyrosine datapdf.com
p-Cresol-4-azobenzenearsonateReplacement of amino acid side chainp-Cresol semanticscholar.org
p-Hydroxyphenylacetic acid-4-azobenzenearsonateShortening of the side chainp-Hydroxyphenylacetic acid semanticscholar.org

Substitutions on the Azobenzenearsonate Group

The arsonate group itself is a key determinant of the immunological specificity of the molecule. To understand its role, analogues with different charged or uncharged groups replacing the arsonate have been synthesized. semanticscholar.orgtandfonline.comnih.gov These substitutions are typically introduced by starting with an appropriately substituted aniline (B41778) derivative, which is then diazotized and coupled to tyrosine.

For example, analogues have been prepared where the arsonate group is replaced by a sulfonate group (from sulfanilic acid), a trimethylammonium group, an acetamide (B32628) group, a sulfonamide group, or a nitro group. semanticscholar.org These modifications have revealed that while the arsonate group is not strictly essential for immunogenicity, the nature of the substituent at this position dictates the specificity of the immune response. semanticscholar.orgnih.gov For instance, other charged groups like sulfonate and trimethylammonium can substitute for arsonate without a complete loss of immunogenicity. tandfonline.comnih.gov

Table 3: Analogues with Substitutions on the Azobenzenearsonate Moiety

Substituted GroupPrecursor for DiazotizationResulting Analogue AbbreviationReference
p-SulfonateSulfanilic acidSAT semanticscholar.org
p-Acetamidep-AminoacetanilideAAT semanticscholar.org
p-SulfonamideSulfanilamideSNAT semanticscholar.org
p-Nitrop-NitroanilineNAT semanticscholar.org
p-Trimethylammonium chloride-TAT semanticscholar.org

Preparation of Bifunctional Antigens Incorporating this compound

To study the principles of carrier-hapten cooperation in the immune system, bifunctional antigens incorporating the this compound (RAT) moiety as a carrier and another haptenic determinant have been synthesized. semanticscholar.orgtandfonline.comnih.gov A common example is the synthesis of conjugates containing both RAT and a dinitrophenyl (DNP) group. semanticscholar.orgnih.gov

One synthetic route to N-2,4-dinitrophenyl-L-tyrosine-4-azobenzenearsonate (DNP-RAT) involves the reaction of 2,4-dinitrofluorobenzene (DNFB) with L-tyrosine that has its hydroxyl and carboxyl groups protected. After the dinitrophenylation of the amino group, the protecting groups are removed, and the resulting N-DNP-L-tyrosine is then coupled with diazotized arsanilic acid. semanticscholar.org

Spacer molecules, such as 6-aminocaproic acid (SAC), have been incorporated between the RAT and DNP moieties to investigate the spatial requirements for their interaction with immune cells. semanticscholar.orgnih.gov The synthesis of DNP-SAC-RAT, for example, involves coupling DNP-SAC with L-tyrosine methyl ester, followed by hydrolysis of the ester, azo coupling with diazotized arsanilic acid, and removal of any protecting groups. semanticscholar.org Symmetrical bifunctional antigens, such as RAT-(SAC)n-RAT, have also been prepared to study concepts like "self-help" in the immune response. semanticscholar.orgnih.gov

Conjugation to Carrier Proteins and Macromolecules for Immunological Studies

The compound L-tyrosine-azobenzenearsonate, a derivative of the amino acid tyrosine, is a small molecule known as a hapten. semanticscholar.org In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The conjugation of this compound to carrier proteins and other macromolecules is a fundamental strategy for investigating the mechanisms of the immune response, particularly T-cell mediated immunity and delayed-type hypersensitivity. semanticscholar.orgnih.gov This approach allows researchers to study how the immune system recognizes and responds to specific chemical structures.

The azobenzenearsonate (ABA) group serves as the primary antigenic determinant, while the tyrosine moiety and the linked carrier molecule play crucial roles in presenting the hapten to the immune system. scispace.com Studies have shown that L-tyrosine-azobenzenearsonate (often abbreviated as RAT) can induce cellular immunity, such as delayed hypersensitivity, without significant antibody production. nih.gov This unique characteristic makes it an invaluable tool for dissecting the cellular components of the immune response. Furthermore, it can function as a carrier for other haptens, enabling the study of hapten-carrier relationships in generating specific immune reactions. semanticscholar.orgnih.gov

The process typically involves the chemical coupling of diazotized arsanilic acid to tyrosine residues within a polypeptide chain or to a modified tyrosine molecule that is then linked to a carrier. scispace.com A variety of carrier molecules have been utilized in these studies, each chosen for its specific properties and the immunological question being addressed.

Commonly used carrier proteins and macromolecules include:

Serum Albumins: Bovine Serum Albumin (BSA) and Guinea Pig Serum Albumin (GSA) are frequently used due to their availability, solubility, and well-characterized structures. scispace.comsemanticscholar.org

Immunoglobulins: Homologous immunoglobulins have been used as carriers to study hapten-specific helper T-cell responses. researchgate.net

Synthetic Polypeptides: Polymers of a single amino acid, such as polytyrosine, provide a more homogeneous carrier material, allowing for a more precise analysis of the antigenic specificity. scispace.com Copolymers like (T,G)-A--L (a terpolymer of tyrosine, glutamic acid, and alanine) and GLT (a terpolymer of glutamic acid, lysine, and tyrosine) have also been employed. nih.gov

Polysaccharides: Ficoll, a neutral, high-mass polysaccharide, has been used as a backbone in studies investigating the role of spacer peptides in eliciting helper T-cell activity. aai.orgnih.gov

Other Proteins: A range of other proteins such as Ribonuclease (RNase), Salmine, and Keyhole Limpet Hemocyanin (KLH) have also been used as carriers. scispace.comescholarship.org

The choice of carrier can significantly influence the nature of the immune response. For instance, studies have shown that the specificity of delayed hypersensitivity reactions can be heavily influenced by the amino acid sequence of the carrier protein adjacent to the hapten. scispace.com

Bifunctional antigens have been synthesized by linking a dinitrophenyl (DNP) hapten to the L-tyrosine-azobenzenearsonate (RAT) carrier moiety. nih.gov These constructs have been instrumental in demonstrating that one part of the molecule (RAT) can induce a cellular immune response while the other part (DNP) elicits a humoral (antibody) response. nih.gov The introduction of spacer molecules, such as 6-amino-caproyl (SAC) units, between the hapten and the carrier has also been investigated to understand the spatial requirements for effective immune recognition. nih.govaai.org

The research findings derived from these conjugates have provided significant insights into immune regulation. For example, immunization of mice with ABA coupled to carriers to which they are genetically nonresponsive can still give rise to ABA-specific proliferative responses in lymph node cells. nih.gov This suggests that the carrier influences which components of the major histocompatibility complex (MHC) are involved in presenting the hapten to T-cells. nih.gov

Below are tables summarizing key research findings from studies using this compound conjugates.

Table 1: Immunological Studies with Azobenzenearsonate (ABA)-Tyrosine Conjugates

ConjugateAnimal ModelImmune Response StudiedKey FindingReference
L-tyrosine-azobenzenearsonate (RAT)Guinea PigDelayed Hypersensitivity, Carrier FunctionRAT induces cellular immunity and can serve as a carrier for macromolecular haptens, preparing the animal for a secondary anti-hapten response. semanticscholar.orgnih.gov
ABA-N-acetyl-tyrosineLewis RatDelayed-Type Hypersensitivity (DTH) and T-cell ProliferationPretreatment with the conjugate in incomplete Freund's adjuvant induced unresponsiveness for DTH to subsequent immunization. oup.com
Arsanilate-polytyrosine (ars-polytyr)Guinea PigAntigenic Specificity in DTHShowed a high degree of hapten specificity and a comparative lack of carrier specificity, with reactions to ars-GSA and ars-BSA being similar to the immunizing antigen. scispace.com
DNP-SAC-RATGuinea PigHumoral and Cellular ImmunityImmunization led to DNP-specific antibody production (humoral) and RAT-specific cellular immunity, demonstrating the bifunctional nature of the antigen. nih.gov
ABA-(T,G)-A--L and ABA-GLTMouseT-cell Proliferation, MHC RestrictionABA-specific responses in nonresponder mice appear to be restricted by the carrier used for immunization, suggesting a deficit in the T-cell repertoire rather than in antigen presentation. nih.gov

Table 2: Studies on Spacer and Epitope Density Effects

Conjugate SystemAnimal ModelImmune Response StudiedKey FindingReference
TNP-haptened ABA-peptide-FicollLewis RatHelper T-cell ActivityIncreasing the ABA-epitope density and the peptide spacer size both enhanced the elicitation of ABA-specific help for anti-TNP antibody production. aai.orgnih.gov
DNP-RAT vs. DNP-SAC-RATGuinea PigAnti-hapten Antibody ResponseThe anti-DNP response was significantly weaker when the DNP and RAT determinants were joined without a spacer, highlighting the importance of spatial separation. nih.gov
ABA-peptides with D-amino acid substitutions on FicollLewis RatHelper T-cell Activity and T-cell ProliferationSubstitution of L- for D-amino acids in the spacer progressively decreased the ability to elicit helper activity. In contrast, free ABA-peptides stimulated proliferation regardless of D-amino acid content. aai.orgnih.gov

Immunological Research Paradigms Utilizing Tyrosine 4 Azobenzenearsonate

Haptenic and Immunogenic Characteristics

Despite its relatively low molecular weight of 409, L-tyrosine-p-azobenzenearsonate (often abbreviated as RAT) functions as a true immunogen, capable of inducing a cellular immune response without conjugation to a larger carrier protein. semanticscholar.org Research has demonstrated that this small molecule can induce specific delayed-type hypersensitivity in guinea pigs. semanticscholar.orgsemanticscholar.org An investigation into the structural requirements for its immunogenicity revealed that while modifications to the arsonate group could produce immunogens with different specificities, certain features of the tyrosine side chain were essential. semanticscholar.org For instance, the removal of either the carboxyl or the amino group from the tyrosine side chain did not significantly impair immunogenicity, but the deletion of both groups completely abolished it. semanticscholar.orgnih.gov This suggests that while a charged group is not strictly necessary, a polar group is required for the molecule to be immunogenic. nih.gov Furthermore, the size of the side chain is critical; the polar or charged substituent must be extended from the phenolic ring by at least two carbon atoms to confer immunogenicity. nih.gov

A key feature of Tyrosine-4-azobenzenearsonate is its ability to function as a carrier molecule for other haptens, a role typically associated with large proteins. semanticscholar.org Studies have shown that it can effectively serve as a carrier for both macromolecular and micromolecular haptens. semanticscholar.org For example, when another haptenic group, the dinitrophenyl (DNP) group, was attached to the this compound carrier, the resulting bifunctional molecule could elicit a humoral antibody response against the DNP hapten. semanticscholar.org Similarly, immunization with this compound can prepare an animal's immune system for a secondary anti-hapten response, a classic demonstration of the "carrier effect". semanticscholar.org This capacity allows for the generation of anti-hapten antibodies and cellular immunity directed against the carrier itself. semanticscholar.org The response requires both the hapten (e.g., trinitrophenylated, TNP) and the azobenzenearsonate (ABA) carrier to be on the same molecule. nih.gov

This compound and its N-acetylated form, azobenzenearsonate-N-acetyl-L-tyrosine (ABA-tyr), are potent inducers of delayed-type hypersensitivity (DTH), a form of cell-mediated immunity. semanticscholar.orgnih.govoup.comnih.gov Immunization of guinea pigs or mice with this compound in adjuvant leads to the development of DTH, which can be measured by skin test reactivity. semanticscholar.orgnih.govresearchgate.net The induction of DTH is a T-lymphocyte-dependent phenomenon. nih.gov Specific unresponsiveness to DTH can be induced by pretreating animals with the compound in an incomplete adjuvant, a process mediated by suppressor T-cells. oup.com This DTH response is highly specific; animals sensitized to this compound will show a reaction to the compound but not to unrelated antigens. wikigenes.org The ability to induce DTH makes this compound a valuable model antigen for studying the cellular mechanisms of T-cell mediated inflammation. nih.gov

B-Cell Mediated Immunity and Antibody Responses

The azobenzenearsonate hapten has been extensively used to investigate the principles of B-cell mediated immunity and the generation of humoral antibody responses.

Induction of Humoral Antibody Responses

Immunization with ABA conjugated to a carrier protein or as ABA-Tyr elicits the production of antibodies specific for the ABA hapten. nih.govnih.gov In Lewis rats, immunization with azobenzenearsonate-N-acetyl-L-tyrosine (ABA-tyr) in complete Freund's adjuvant (CFA) induces a hapten-specific helper T cell response that, in turn, helps B cells to produce IgM antibodies. nih.gov The generation of these antibodies requires that both the hapten (ABA) and another determinant (like trinitrophenyl, TNP) are present on the same carrier molecule. nih.gov

In mice, immunization with ABA-GAT (a conjugate of ABA and the random terpolymer L-glutamic acid⁶⁰-L-alanine³⁰-L-tyrosine¹⁰) also leads to an antibody response against ABA. nih.gov This response is driven by ABA-specific helper T cells. nih.gov Studies using monoclonal antibodies have been crucial in dissecting the humoral response to ABA. By creating hybridoma cell lines that secrete anti-ABA antibodies, researchers have been able to produce large quantities of homogeneous antibodies for detailed analysis. nih.govpnas.org These monoclonal antibodies can be either positive or negative for the major cross-reactive idiotype (CRI). nih.gov

Antibody Specificity for the Azobenzenearsonate Hapten

Antibodies generated in response to ABA exhibit a high degree of specificity for the hapten. nih.gov This specificity has been explored using hapten inhibition assays, where various derivatives of arsanilic acid are used to compete with the binding of the antibody to the ABA hapten. nih.gov These studies have revealed a significant heterogeneity in the fine specificity of anti-ABA antibodies. nih.gov

The structural basis for this specificity lies in the antibody-combining site, which recognizes and binds to the ABA hapten. The binding is influenced by the structure of the hapten itself, with substitutions on the benzene (B151609) ring affecting the binding affinity.

Structural Analysis of Antibody-Combining Sites

X-ray crystallography has provided detailed three-dimensional structures of the Fab fragments of anti-ABA monoclonal antibodies, offering a molecular view of the antibody-combining site. pnas.orgrcsb.orgpnas.org The structure of Fab R19.9, a monoclonal antibody specific for the p-azobenzenearsonate (B1216659) group, has been determined to a high resolution. pnas.orgrcsb.org

The combining site is a pocket or groove on the surface of the antibody molecule formed by the interaction of the variable regions of the heavy (VH) and light (VL) chains. windows.net In the case of anti-ABA antibodies, this site is rich in aromatic amino acid residues, particularly tyrosine. pnas.orgwindows.net The side chains of these tyrosine residues are solvent-exposed and are thought to play a crucial role in binding the aromatic ABA hapten. pnas.orgwindows.net

Role of Complementarity-Determining Regions (CDRs)

The specificity of the antibody-combining site is primarily determined by the complementarity-determining regions (CDRs). These are hypervariable loops within the variable domains of the heavy and light chains. There are three CDRs on each chain (CDR1, CDR2, and CDR3).

Structural studies of anti-ABA antibodies have shown that the CDRs of both the heavy and light chains contribute to the formation of the antigen-binding site. pnas.orgrupress.org The third CDR of the heavy chain (H-CDR3) of the R19.9 antibody is particularly noteworthy as it is longer than in many other antibodies and forms a unique loop that protrudes into the solvent. pnas.org This extended loop may be important for antigen binding.

Furthermore, the idiotopes that define the cross-reactive idiotype are also formed by the CDRs. rupress.org While the light chain alone does not appear to exclusively form any idiotopes, it participates in the formation of a significant portion of them. rupress.org The heavy chain, particularly the D region (which contributes to H-CDR3) and other CDRs in the VH segment, also plays a major role in forming these idiotypic determinants. rupress.org This indicates that the same structures responsible for antigen binding—the CDRs—are also involved in the idiotypic interactions that regulate the immune response.

The table below details the key regions of an anti-ABA antibody and their functions.

Antibody RegionKey Amino Acids/FeaturesPrimary Function
Variable Light (VL) Chain CDR1, CDR2, CDR3Contributes to antigen binding and idiotope formation
Variable Heavy (VH) Chain CDR1, CDR2, CDR3 (including D region)Contributes to antigen binding and idiotope formation
H-CDR3 of R19.9 Extended loop structurePotentially enhances antigen binding
Antibody Combining Site Abundance of Tyrosine residuesInteraction with the aromatic ABA hapten
Affinity Labeling Studies of Anti-Azobenzenearsonate Antibodies

Affinity labeling is a powerful technique used to identify and characterize the binding sites of antibodies. In the context of the immune response to azobenzenearsonate, affinity labeling studies have been instrumental in elucidating the structure of the antibody-combining site. This method involves the use of a reagent that is structurally similar to the hapten (in this case, an azobenzenearsonate derivative) but also contains a reactive group that can form a covalent bond with amino acid residues in the antibody's binding site upon activation. nih.gov

One common approach is photoaffinity labeling, where the reactive group is photoactive, meaning it becomes chemically reactive upon exposure to light. nih.gov For instance, p-azidophenylarsonate, an analog of p-azobenzenearsonate, can be used as a photoaffinity labeling reagent. When an antibody specific for azobenzenearsonate binds to p-azidophenylarsonate, subsequent irradiation with UV light generates a highly reactive nitrene intermediate from the azide (B81097) group. This nitrene can then insert into nearby C-H or N-H bonds of the amino acid residues lining the antibody's binding site, creating a stable, covalent linkage.

Early studies utilizing affinity labeling on a mouse myeloma protein with binding affinity for nitrophenyl ligands provided a foundation for these techniques. nih.gov Subsequent research on anti-arsonate antibodies from A/J mice revealed that despite a perceived homogeneity, there were framework differences in the variable regions of both heavy and light chains. nih.gov These studies highlighted the diversity within the anti-arsonate antibody repertoire. nih.gov Further investigations using affinity labeling on guinea pig anti-azobenzenearsonate antibodies of different isotypes and from various strains have also been conducted to map the residues within the second hypervariable region (Hv2) of the antibody. acs.org

The "hapten-sandwich" labeling method is another variation of this technique. psu.edu It involves modifying both antibodies and marker molecules (like ferritin or keyhole limpet hemocyanin) with the hapten, which are then linked by anti-hapten antibodies. psu.edu This method allows for the specific visualization of cell surface antigens using techniques like electron microscopy. psu.edu

B-Cell Receptor (BCR) Signaling in Response to Azobenzenearsonate Conjugates

The B-cell receptor (BCR) plays a central role in initiating B-cell activation, proliferation, and differentiation into antibody-producing plasma cells or memory B cells. cellsignal.com The binding of an antigen, such as an azobenzenearsonate conjugate, to the BCR triggers a cascade of intracellular signaling events. This process is crucial for the development of a humoral immune response.

The BCR complex consists of a membrane-bound immunoglobulin (mIg) molecule, which provides antigen specificity, and an associated Igα/Igβ (CD79a/CD79b) heterodimer that contains immunoreceptor tyrosine-based activation motifs (ITAMs) in its cytoplasmic domains. cellsignal.comnih.gov Upon antigen binding and subsequent BCR aggregation, a series of signaling events are initiated. cellsignal.com

Tyrosine Phosphorylation Events in BCR Signaling

A critical early event in BCR signaling is the phosphorylation of tyrosine residues within the ITAMs of Igα and Igβ by Src-family kinases such as Lyn, Blk, and Fyn. cellsignal.com This phosphorylation creates docking sites for the spleen tyrosine kinase (Syk), which is then also phosphorylated and activated. nih.gov

Activated Syk, in turn, phosphorylates a number of downstream targets, including the B-cell linker protein (BLNK), also known as SLP-65. nih.govjihs.go.jp Phosphorylated BLNK acts as a scaffold, recruiting other signaling molecules to form a "signalosome." cellsignal.comjihs.go.jp This complex includes Bruton's tyrosine kinase (Btk) and phospholipase C-gamma 2 (PLC-γ2). jihs.go.jpnih.gov The activation of Btk is also dependent on tyrosine phosphorylation. jihs.go.jp

The phosphorylation and activation of PLC-γ2 are crucial for the generation of second messengers. nih.gov Studies have shown that upon BCR engagement, PLC-γ2 is phosphorylated on specific tyrosine residues, including Y753, Y759, and Y1217. nih.gov This leads to its lipase (B570770) activity, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger calcium mobilization and the activation of protein kinase C, respectively, leading to downstream signaling cascades that ultimately result in changes in gene expression and cellular responses. nih.gov

Interestingly, research has indicated that phosphoinositide 3-kinase (PI3K) and Btk can differentially regulate BCR-mediated signal transduction, with evidence suggesting they have unique roles in proximal BCR signaling but a common target in the activation of NF-κB. jihs.go.jp

Regulation of B-Cell Affinity Maturation

Affinity maturation is the process by which B cells produce antibodies with progressively higher affinity for the antigen during an immune response. wikipedia.org This process occurs within germinal centers of secondary lymphoid organs and is driven by two main mechanisms: somatic hypermutation (SHM) and clonal selection. wikipedia.org

In the context of the response to p-azophenylarsonate (Ars), studies in A/J mice have provided significant insights. Following immunization with Ars-protein conjugates, a large proportion of the responding B cells express a cross-reactive idiotype (CRIA). nih.gov The frequency of these CRIA-positive B cells increases dramatically after immunization. nih.gov

The process of affinity maturation is tightly regulated. Experiments have shown that while a strong antigen signal can drive plasma cell development, it's possible to functionally separate this from memory B cell development. nih.gov A series of closely spaced antigen injections can lead to the generation of a population of affinity-matured, yet functionally silent, memory B cells. nih.gov

Antigen Presentation and Major Histocompatibility Complex (MHC) Interactions

The activation of T cells, a critical component of the adaptive immune response, requires that they recognize an antigen presented by an antigen-presenting cell (APC). This presentation occurs via major histocompatibility complex (MHC) molecules on the surface of the APC. mdpi.combiorxiv.org For haptens like this compound, this process involves the association of the hapten with a carrier protein and subsequent processing and presentation by APCs.

Association of this compound with MHC Class II Molecules

T-helper cells recognize antigens in the context of MHC class II molecules. nih.gov Studies using L-tyrosine-p-azobenzenearsonate (ABA-tyr) have been instrumental in understanding how such a simple chemical compound interacts with MHC class II molecules for presentation to T cells. nih.gov

Research has demonstrated that T cells recognize ABA-L-Tyr in association with macromolecules on syngeneic spleen cells, which act as APCs. nih.gov Further studies utilizing L cells transfected with genes for the Aβk and Aαk chains of the I-Ak molecule confirmed that these MHC class II molecules are indeed the macromolecules responsible for presenting ABA-L-Tyr to specific T cells. nih.gov

The presentation of tyrosine-azobenzenearsonate by different mouse Ia molecules (the murine equivalent of human MHC class II) has been shown to utilize a common agretope, which is the part of the antigen that interacts with the MHC molecule. researchgate.net Interestingly, functional assays have suggested a preference among different Ia molecules for presenting ABA-Tyr, with the binding affinity proposed to be in the order of IEb/k > IAk > IAb > IEk. researchgate.net Although ABA-Tyr is not subject to proteolytic degradation, its presentation by APCs is inhibited by lysosomotropic agents like chloroquine, suggesting that an intracellular pathway within a lysosomal compartment is necessary for the association of ABA-Tyr with Ia molecules. researchgate.net

Definition and Characterization of Agretopes

The interaction between an antigenic peptide and an MHC molecule involves specific regions on both molecules. The portion of the antigen that binds to the MHC molecule is termed the "agretope," while the part recognized by the T-cell receptor is the "epitope." nih.govias.ac.in

Studies using various analogs of tyrosine-azobenzenearsonate have helped to define the structural requirements for these interactions. nih.govias.ac.in It has been shown that for T-cell recognition, the arsonate group and the amino group of tyrosine form the functional T-cell epitope. researchgate.net In contrast, the agretope appears to be formed by the hydrophobic moiety consisting of the azo-linked benzene rings. nih.govresearchgate.net This was determined through competitive inhibition experiments where non-stimulatory analogs lacking the epitope but containing the azophenyl group could still block the presentation of ABA-tyr. nih.gov This indicates that the planar structure of the azo-linked aromatic rings is the key feature for productive association with the MHC class II molecule. nih.gov

The table below summarizes the key findings from studies on the agretope and epitope of L-tyrosine-p-azobenzenearsonate.

FeatureRoleKey Structural ComponentsSupporting Evidence
Agretope Binds to MHC Class II moleculeAzo-linked benzene ringsCompetitive inhibition by non-stimulatory analogs containing this structure. nih.govresearchgate.net
Epitope Recognized by T-cell receptorArsonate group and amino group of tyrosineAnalogs lacking these groups are non-stimulatory for T-cells. researchgate.net

These findings underscore the distinct structural requirements for the interaction of an antigen with MHC molecules and the T-cell receptor, providing a clear example of the division of labor within an antigenic molecule. nih.govias.ac.in

Analysis of Antigen-Presenting Cells (APCs) Requirements

The activation of T-cells by this compound is not a simple surface interaction; it requires specific processing and presentation by APCs. The essential macromolecules on APCs that associate with ABA-L-Tyr have been identified as the I-A^k molecules, which are products of the Aβk and Aαk genes. nih.gov This was confirmed using L-cells transfected with these genes, which could successfully present the antigen to T-cells. nih.gov

While ABA-tyr is not degraded by proteolytic enzymes, its presentation by APCs is inhibited by lysosomotropic agents such as chloroquine. researchgate.net This suggests that although enzymatic digestion is not required, an intracellular pathway, likely involving lysosomes, is necessary for the proper association of ABA-tyr with Ia molecules before they are expressed on the cell surface. researchgate.netebi.ac.uk Further supporting the need for an intracellular step, it was shown that fixing the APCs with formaldehyde (B43269) after they were pulsed with ABA-tyr permitted successful T-cell stimulation, whereas fixing them before the pulse did not. researchgate.net

Mode of Antigen Presentation for T-Cell Triggering

For T-cell triggering to occur, ABA-L-Tyr must be presented by APCs in a specific molecular context. nih.govnih.gov A critical requirement for the activation of ABA-L-Tyr-specific T-cells is the presence of both the amino and carboxyl charged groups at the alpha-carbon of the tyrosine residue. nih.govnih.gov Various synthesized derivatives of ABA-Tyr that lacked one or both of these charged groups, such as ABA-acetyltyramine or ABA-hydroxyphenylpropionic acid, were unable to induce T-cell proliferation, even though the bulk of the ABA-Tyr moiety was preserved. nih.gov

The T-cell response is completely inhibited by anti-I-A^k monoclonal antibodies, confirming that T-cells recognize ABA-L-Tyr in association with I-A^k molecules on the surface of the APC. nih.gov The interaction is highly specific, as demonstrated by the inability of T-cells from certain mouse strains (B10.BR) to respond well to the D-isomer of the antigen (ABA-D-Tyr), highlighting the stereospecificity of the presentation and recognition process. nih.gov

Table 1: T-Cell Proliferation in Response to ABA-Tyr Derivatives
Compoundα-Amino Groupα-Carboxyl GroupT-Cell Proliferation Induced
ABA-L-TyrPresentPresentYes
ABA-acetyltyramineAbsentPresentNo
ABA-hydroxyphenylpropionic acidPresentAbsentNo
ABA-propylphenolAbsentAbsentNo

Tyrosine 4 Azobenzenearsonate in Biophysical and Structural Biology Research

Probing Protein-Ligand Interactions and Conformational Dynamics

Tyrosine-4-azobenzenearsonate and its derivatives are employed as sophisticated probes to investigate the intricate dance between proteins and their binding partners (ligands). The azobenzene (B91143) moiety can be strategically incorporated into a ligand, such as a peptide, creating a photoswitchable version of that ligand. This allows for the precise initiation of binding or unbinding events using light, enabling the study of the associated conformational changes in the protein. uzh.chnih.gov The azobenzene group can also act as a fluorescence quencher, providing a spectroscopic handle to monitor its proximity to fluorescent amino acids like other tyrosine residues within the protein's binding site. uzh.chresearchgate.net

A significant application of this compound is in the study of protein-peptide unbinding kinetics. In a model system using RNase S, a photoswitchable azobenzene group was covalently linked to its corresponding S-peptide. uzh.chnih.gov By switching the azobenzene moiety between its cis and trans isomers with a pulse of light, researchers could drastically alter the peptide's binding affinity for the S-protein and trigger its dissociation. uzh.chnih.gov

This light-triggered approach revealed the intrinsic dynamics of the unbinding event. uzh.ch It was found that for one mutant, the unbinding process is remarkably fast, occurring on a timescale of a few hundred microseconds. uzh.chnih.gov The kinetics of this dissociation did not follow a simple single-exponential decay but were better described by a stretched-exponential function, indicating a more complex, barrier-less unbinding landscape. uzh.ch This technique provides a means to observe the fundamental speed limits and mechanisms of molecular dissociation events that are otherwise hidden in equilibrium studies. researchgate.net

Table 1: Unbinding Dynamics of Photoswitchable S-peptide from S-protein

Parameter Value Description Citation
Kinetics Model Stretched-Exponential exp[−(t/τ)β] uzh.ch
Time Constant (τ) 0.25 ms The characteristic time of the unbinding process. uzh.ch

| Stretching Factor (β) | 0.5 | A value less than 1 indicates a distribution of unbinding rates, deviating from simple exponential kinetics. | uzh.ch |

Labeling peptides with an azobenzene moiety allows for the controlled study of protein conformational changes that are coupled to ligand binding. The isomerization of the azobenzene switch, induced by light, alters the structure of the peptide it is attached to. nih.gov For instance, in the RNase S system, the cis-to-trans isomerization of the photoswitch was shown to disrupt the α-helical conformation of the S-peptide. nih.gov

This change in the peptide's structure directly impacts its ability to fit within the protein's binding groove, leading to unbinding and a corresponding conformational change in the protein. researchgate.net The process can be monitored in real-time. One common method is to measure the intrinsic fluorescence of tyrosine residues located in the protein's binding pocket. uzh.ch The azobenzene group on the peptide quenches this fluorescence when the peptide is bound. uzh.chresearchgate.net Upon light-induced unbinding, the quencher diffuses away, and the protein's fluorescence is restored, providing a direct signal of the conformational change associated with the ligand's departure. uzh.ch

Use as a Photoswitchable Moiety in Biomolecular Systems

The core of this compound's utility in these research areas is the photoswitchable nature of the azobenzene group. Azobenzenes are molecules that can exist in two different geometric isomers: a thermally stable, elongated trans state and a metastable, bent cis state. nih.govnih.gov

The transition between these states can be controlled with light:

Trans-to-cis isomerization is typically induced by irradiation with UV or near-UV light.

Cis-to-trans isomerization can be triggered by visible light or allowed to occur thermally over time. nih.gov

This isomerization results in a significant change in the end-to-end distance of the molecule. nih.gov When an azobenzene-tyrosine derivative is incorporated into a peptide or protein, this molecular motion can be harnessed to exert precise control over the biomolecule's function. nih.gov As demonstrated in the RNase S model, this control can be used to switch protein-peptide binding "on" or "off". uzh.chnih.gov In one state of the photoswitch, the peptide adopts a conformation that binds with reasonable affinity, while in the other state, specific binding can be completely abolished. nih.gov This optical control allows for the manipulation of biological processes with a high degree of spatiotemporal precision, opening avenues for studying dynamic events in complex systems.

Table 2: Properties of Azobenzene as a Photoswitch in Biomolecular Systems

Property trans Isomer cis Isomer Citation
Relative Stability Thermally stable Metastable nih.gov
Shape Elongated, planar Bent, non-planar nih.govnih.gov
Switching Stimulus Visible Light / Thermal Relaxation UV Light nih.gov

| Effect on S-peptide | Reduced α-helicity, promotes unbinding | Higher α-helicity, promotes binding | nih.gov |

Methodological Approaches in Tyrosine 4 Azobenzenearsonate Research

In Vivo Models for Immune Response Studies

The immune response to Tyrosine-4-azobenzenearsonate has been characterized using a variety of animal models, which have been crucial for understanding both humoral and cell-mediated immunity.

Guinea Pigs and Rats: Early studies utilized guinea pigs and rats to investigate antibody formation against bifunctional antigens containing the azobenzenearsonate (ABA) moiety. For instance, a small bifunctional antigen, (4-hydroxy-5-iodo-3-nitrophenyl)acetyl-epsilon-aminocaproyl-L-tyrosine-azobenzene-p-arsonate, was observed to induce antibody formation against the NIP-cap portion but very little against ABA-Tyr in both rats and guinea pigs nih.gov. Lewis rats have been a prominent model for studying hapten-specific T-cell responses, including the induction and suppression of delayed-type hypersensitivity and in vitro proliferative responses to azobenzenearsonate-N-acetyl-L-tyrosine nih.gov. Research in Lewis rats also helped to determine the structural requirements for T-cell recognition of ABA-Tyr, highlighting differences in specificity compared to mice nih.gov.

Mice: A significant body of research has been conducted using various mouse strains. Studies involving B10.BR, B10.A (5R), and C57B1/6 mice have been instrumental in defining the T-cell response to L-tyrosine-azobenzenearsonate nih.gov. These studies have used T-cell lines and clones to investigate the roles of different Major Histocompatibility Complex (MHC) class II molecules (I-Ak, I-Ab, and I-Eb/k) in antigen presentation nih.gov. CBA mice have also been used in comparative studies with Lewis rats to understand the structural basis of T-cell recognition nih.gov. Furthermore, adult thymectomized, x-irradiated rats reconstituted with T-enriched lymphoid cells from syngeneic mice have been used to demonstrate the role of T-cells in the anti-NIP response to bifunctional antigens containing ABA-Tyr nih.gov.

The table below summarizes the key findings from the use of these in vivo models.

Model OrganismStrain(s)Key Research FocusSelected Findings
Guinea PigNot SpecifiedHumoral antibody formationLow antibody response to the ABA-Tyr moiety of a bifunctional antigen nih.gov.
RatLewisT-cell response, delayed-type hypersensitivity, structural requirements for T-cell recognitionDemonstrated induction and suppression of DTH; showed exquisite specificity for the AsO3H2 group nih.govnih.gov.
RatNot SpecifiedHumoral antibody formation, T-cell helper functionPrior immunization with ABA-Tyr primed for an enhanced anti-NIP response to a bifunctional antigen nih.gov.
MouseB10.BR, B10.A (5R), C57B1/6T-cell response, MHC restrictionThe arsonate and amino groups of tyrosine form the T-cell epitope; response is restricted by I-Ak, I-Ab, and I-Eb/k nih.gov.
MouseCBAStructural requirements for T-cell recognitionShowed substantial cross-reactivity with other acidic group substitutions for the arsonate group, unlike in rats nih.gov.

In Vitro Cellular Assays

In vitro assays have been fundamental in dissecting the cellular and molecular interactions that govern the immune response to this compound.

The activation and subsequent proliferation of lymphocytes upon encountering an antigen are central to the adaptive immune response. In the context of ABA-Tyr research, these assays have been used to quantify the T-cell response and to map the specific parts of the molecule (epitopes) that are recognized.

Studies in Lewis rats have shown that immunization with azobenzenearsonate-N-acetyl-L-tyrosine in complete Freund's adjuvant induces in vitro antigen-stimulated proliferation of lymphocytes nih.gov. The suppression of these proliferative responses could also be achieved through specific pretreatment protocols nih.gov. T-cell proliferation assays have been critical in studies using T-cell lines and clones from different mouse strains to demonstrate that the arsonate group, in conjunction with the amino group of tyrosine, constitutes the functional T-cell epitope nih.gov. Analogues of ABA-Tyr lacking either of these groups were found to be non-stimulatory nih.gov. These assays are typically conducted by culturing lymphocytes from immunized animals with the antigen and measuring the incorporation of a radioactive tracer, such as 3H-thymidine, into the DNA of dividing cells.

The activation of T-lymphocytes requires the presentation of the antigen by APCs. Research on ABA-Tyr has utilized various APC stimulation assays to understand this crucial step. It has been demonstrated that T-cells recognize ABA-L-Tyr in association with macromolecules on the surface of syngeneic spleen cells, which function as APCs nih.gov.

To confirm that these macromolecules are Ia molecules (MHC class II), researchers have employed L cells (a mouse fibroblast cell line) that have been genetically engineered to express specific Ia genes (Aβk and Aαk) nih.gov. These transfected L cells were used as APCs and were shown to effectively present ABA-L-Tyr to specific T-cells, confirming that the products of the AβkAαk genes, i.e., I-Ak molecules, are the restricting elements nih.gov. Furthermore, studies have investigated the structural requirements for the association of ABA-Tyr analogues with Ia molecules on accessory cells, indicating that the hydrophobic moiety of the molecule, consisting of the azo-linked benzene (B151609) rings, is critical for this interaction nih.govnih.gov.

The generation of monoclonal T-cell populations through hybridoma and cloning techniques has provided powerful tools to study the specificity and function of T-cells in the response to this compound. T-cell lines and clones derived from various mouse strains have been used to precisely map the T-cell epitope of ABA-Tyr and to study its presentation by different MHC class II molecules nih.gov.

The creation of T-cell hybridomas, which are immortal cell lines produced by fusing T-cells with a tumor cell line, has also been a valuable technique. These hybridomas can produce antigen-specific T-cell products, which have been used to dissect T-cell and B-cell interactions in the arsonate idiotypic system.

Biochemical and Immunochemical Techniques

Biochemical and immunochemical methods have been applied to study the molecular interactions at the heart of the immune recognition of this compound.

Affinity labeling is a technique used to identify and characterize the antigen-binding sites of antibodies. In the context of the p-azobenzenearsonate (B1216659) (ABA) system, bromoacetyl derivatives of homologous haptens have been synthesized and used as affinity labeling reagents for anti-ABA antibodies tandfonline.com.

One such reagent, a bromoacetyl derivative of p-arsanilic acid (BAA), was found to specifically and covalently bind to tyrosine residues within the active site of goat anti-ABA antibodies tandfonline.com. This resulted in the labeling of approximately 0.7 moles of sites per mole of antibody. The specificity of this labeling was confirmed by inhibition experiments using the hapten N-carbobenzoxy-ABA-Tyr, which completely prevented the covalent modification by BAA tandfonline.com. Another, longer reagent, a bromoacetyl derivative of 4-(p-aminophenylazo)phenylarsonic acid (BAPA), labeled both lysine and tyrosine residues tandfonline.com. These studies provide direct evidence for the presence of tyrosine in the antigen-binding site of anti-ABA antibodies and demonstrate the utility of affinity labeling in mapping these sites.

The table below presents a summary of the findings from the affinity labeling experiments.

Affinity Labeling ReagentTarget AntibodyLabeled ResiduesMoles of Label per Mole of AntibodyInhibition by N-carbobenzoxy-ABA-Tyr
Bromoacetyl derivative of p-arsanilic acid (BAA)Goat anti-ABATyrosine0.7Complete
Bromoacetyl derivative of 4-(p-aminophenylazo)phenylarsonic acid (BAPA)Goat anti-ABALysine and Tyrosine0.4Not specified

Radioimmunoassays and ELISAs for Antibody Detection and Idiotype Analysis

Radioimmunoassays (RIAs) and Enzyme-Linked Immunosorbent Assays (ELISAs) are fundamental techniques in the study of antibodies directed against this compound and in the analysis of their idiotypes. These immunoassays are highly sensitive and specific for quantifying the concentration of antibodies or antigens in a sample. antibodybeyond.commicrobenotes.com

The core principle of a classical radioimmunoassay is competitive binding. microbenotes.cominteresjournals.orgrevvity.com In this setup, a radiolabeled antigen, such as this compound conjugated with a radioactive isotope (e.g., ¹²⁵I), competes with unlabeled antigen from a sample for a limited number of binding sites on a specific antibody. microbenotes.cominteresjournals.org The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample. microbenotes.com By creating a standard curve with known concentrations of unlabeled antigen, the concentration in an unknown sample can be determined by measuring the radioactivity of the antibody-antigen complexes. creativebiolabs.net

In the context of idiotype analysis of anti-p-azobenzenearsonate antibodies, a modified RIA can be employed. For instance, a specific monoclonal antibody with a known idiotype can be radiolabeled and used as a ligand. pnas.org The ability of unlabeled antibodies in a sample to inhibit the binding of the radiolabeled antibody to an anti-idiotypic antiserum is then measured. pnas.org This allows for the quantification of antibodies bearing a specific idiotype in a complex mixture, such as serum from an immunized animal. pnas.org

The general steps for a competitive RIA to detect and quantify anti-Tyrosine-4-azobenzenearsonate antibodies are outlined below:

StepProcedurePurpose
1. Coating A known quantity of anti-Tyrosine-4-azobenzenearsonate antibody is immobilized onto a solid phase (e.g., microtiter plate wells).To capture the antigen in the subsequent steps.
2. Competitive Binding A mixture of a known amount of radiolabeled this compound and the sample containing an unknown amount of unlabeled this compound is added to the wells.To allow competition between the labeled and unlabeled antigen for antibody binding sites.
3. Incubation The plate is incubated to allow the binding reaction to reach equilibrium.To ensure stable and complete binding.
4. Washing The wells are washed to remove any unbound antigen.To isolate the antibody-antigen complexes.
5. Detection The radioactivity of the bound, radiolabeled antigen is measured using a gamma counter.The amount of radioactivity is inversely proportional to the concentration of unlabeled antigen in the sample.
6. Analysis A standard curve is generated using known concentrations of unlabeled antigen, and the concentration of the unknown sample is extrapolated from this curve.To quantify the amount of this compound in the sample.

ELISAs operate on a similar principle but utilize an enzyme-linked antibody for detection rather than a radioactive label. The enzyme catalyzes a colorimetric or chemiluminescent reaction, and the intensity of the signal is proportional to the amount of antigen or antibody present.

Fluorescence Quenching and Spectroscopy in Binding Studies

Fluorescence quenching is a powerful spectroscopic technique used to investigate the binding of ligands, such as this compound, to proteins, particularly antibodies. This method relies on the principle that the fluorescence emission of intrinsic fluorophores within a protein, primarily tryptophan and tyrosine residues, can be altered upon binding of a ligand. bmglabtech.com

When an antibody binds to its antigen, conformational changes can occur in the antibody's binding site, or the ligand itself can interact with the fluorescent amino acid residues. bmglabtech.com These interactions can lead to a decrease in the fluorescence intensity, known as quenching. bmglabtech.com The extent of this quenching can be used to determine the affinity and stoichiometry of the antibody-antigen interaction.

In studies of anti-p-azophenylarsonate (Ars) antibodies, fluorescence quenching has been employed to measure the association constants (Ka) of hapten binding. nih.gov In these experiments, the fluorescence of the antibody is measured as increasing amounts of a quencher, such as Ars-tyrosine, are added. nih.gov The quenching of the antibody's intrinsic tryptophan fluorescence upon binding to the hapten allows for the calculation of the binding affinity. nih.gov

The data obtained from fluorescence quenching experiments can be analyzed using the Stern-Volmer equation to determine the quenching constant. For more detailed binding analysis, the data can be fit to binding isotherms, such as the Scatchard plot, to determine the association constant (Ka) and the number of binding sites.

A typical experimental setup for a fluorescence quenching study of this compound binding to a specific antibody would involve the following:

ParameterDescription
Fluorophore Intrinsic tryptophan or tyrosine residues of the antibody.
Excitation Wavelength Typically around 280-295 nm for selective excitation of tryptophan.
Emission Wavelength Monitored at the peak of the tryptophan emission spectrum, usually around 330-350 nm.
Quencher This compound or a related hapten.
Measurement The fluorescence intensity of the antibody solution is recorded upon titration with increasing concentrations of the quencher.

The results of such a study can reveal a range of binding affinities, as has been observed for anti-Ars hybridoma proteins, where a 200-fold range in Ka was measured. nih.gov Interestingly, these studies have also shown that there may not be a clear difference in affinity between idiotype-positive and idiotype-negative hybridoma proteins, suggesting that idiotype dominance is not solely driven by affinity. nih.gov

Western Blot Analysis for Protein Phosphorylation

Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In the context of this compound research, it is particularly valuable for studying the signaling pathways initiated by T-cell recognition of this antigen, which often involve protein phosphorylation. Specifically, the phosphorylation of tyrosine residues on intracellular signaling proteins is a key early event in T-cell activation. nih.gov

The methodology of Western blotting for phosphoproteins involves several key steps:

Sample Preparation : T-cells are stimulated with this compound, and then lysed to release their proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.

Gel Electrophoresis : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer : The separated proteins are transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).

Blocking : The membrane is incubated with a blocking agent, such as bovine serum albumin (BSA), to prevent non-specific binding of the antibodies.

Antibody Incubation : The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the protein of interest (e.g., an anti-phosphotyrosine antibody).

Secondary Antibody Incubation : A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the primary antibody.

Detection : A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal, such as chemiluminescence or color. The intensity of the signal is proportional to the amount of phosphorylated protein.

To ensure the specificity of the results, several controls are necessary. For example, the blot can be stripped and re-probed with an antibody that recognizes the total amount of the protein, regardless of its phosphorylation state. This allows for the normalization of the phosphoprotein signal to the total protein level.

The following table summarizes the key reagents and their functions in a Western blot analysis for protein phosphorylation:

ReagentFunction
Lysis Buffer with Phosphatase Inhibitors To extract proteins from cells while preserving their phosphorylation state.
SDS-PAGE Gel To separate proteins based on their molecular weight.
Nitrocellulose or PVDF Membrane To provide a solid support for the separated proteins.
Blocking Agent (e.g., BSA) To prevent non-specific antibody binding.
Primary Anti-Phospho-Protein Antibody To specifically bind to the phosphorylated protein of interest.
Enzyme-conjugated Secondary Antibody To bind to the primary antibody and provide a means of detection.
Chemiluminescent or Colorimetric Substrate To react with the enzyme and produce a detectable signal.

Through this technique, researchers can investigate how stimulation with this compound affects the phosphorylation status of key signaling molecules in T-cells, such as Lck and ZAP-70, providing insights into the mechanisms of T-cell activation. nih.gov

X-Ray Crystallography for Antibody-Fab Structures

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional structure of molecules at atomic resolution. creative-biostructure.com In the study of this compound, this method has been instrumental in elucidating the structural basis of antibody recognition of the closely related p-azobenzenearsonate hapten. nih.gov By determining the crystal structure of the antigen-binding fragment (Fab) of an antibody in complex with its hapten, researchers can gain detailed insights into the specific molecular interactions that govern binding affinity and specificity. creative-biostructure.com

A notable example is the determination of the crystal structure of the Fab fragment of the murine monoclonal antibody R19.9, which is specific for the p-azobenzenearsonate group, at a resolution of 2.8 Å. nih.gov This antibody shares idiotopes with the major cross-reactive idiotype (CRIA) found in A/J mice. nih.gov

The process of determining the crystal structure of an antibody-Fab fragment by X-ray crystallography involves the following major steps:

Protein Purification and Crystallization : The Fab fragment of the antibody is purified and then crystallized under specific conditions of pH, temperature, and precipitant concentration.

X-ray Diffraction Data Collection : The resulting crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.

Structure Determination : The diffraction data is used to calculate an electron density map of the molecule.

Model Building and Refinement : An atomic model of the protein is built into the electron density map and refined to best fit the experimental data.

The crystal structure of the R19.9 Fab fragment revealed a large number of tyrosine residues within the complementarity-determining regions (CDRs) of both the heavy (VH) and light (VL) chains. nih.gov The side chains of these tyrosine residues point towards the solvent and are thought to play a crucial role in antigen binding. nih.gov

The following table provides a summary of the crystallographic data for the Fab R19.9:

ParameterValue
Antibody R19.9 (IgG2b, kappa)
Specificity p-azobenzenearsonate
Resolution 2.8 Å
Key Finding A high number of tyrosine residues in the CDRs are implicated in antigen binding. nih.gov

These high-resolution structures provide a detailed picture of the antigen-binding site and allow for the identification of the specific amino acid residues that make contact with the hapten. This information is invaluable for understanding the molecular basis of antibody diversity and for the rational design of antibodies with altered specificities or affinities.

Molecular Biology Techniques

Gene Sequencing of Variable Regions (VH, VL) for Idiotype Studies

The study of idiotypes, which are the unique antigenic determinants of the variable regions of antibodies, is greatly enhanced by molecular biology techniques, particularly the sequencing of the genes encoding the heavy (VH) and light (VL) chain variable regions. nih.govnih.gov This approach provides a precise understanding of the genetic basis of idiotype expression and the diversity of the antibody response to haptens like this compound.

In the anti-p-azobenzenearsonate response in A/J mice, a major cross-reactive idiotype, designated CRIA, is observed. nih.govnih.gov Gene sequencing studies have been crucial in characterizing this and other idiotypic families. For example, the amino acid sequences of the VH and VL regions of the monoclonal antibody R19.9, which shares idiotopes with CRIA, were determined by nucleotide sequencing of their mRNAs. nih.gov

The general workflow for sequencing the VH and VL genes from hybridomas producing anti-Tyrosine-4-azobenzenearsonate antibodies is as follows:

RNA Extraction : Total RNA is extracted from the hybridoma cells.

cDNA Synthesis : Messenger RNA (mRNA) is reverse-transcribed into complementary DNA (cDNA).

PCR Amplification : The VH and VL gene segments are amplified from the cDNA using specific primers.

DNA Sequencing : The amplified PCR products are sequenced to determine the nucleotide sequence of the VH and VL genes.

Sequence Analysis : The nucleotide sequences are translated into amino acid sequences, which are then compared to known germline gene sequences to identify somatic mutations and to correlate sequence with idiotype.

These sequencing studies have revealed important insights into the generation of antibody diversity. For instance, it was discovered that a second cross-reactive idiotype, CRID, arises from a combination of a VH gene segment that is nearly identical to that of CRIA with a VL gene segment that is characteristic of a different idiotypic family, CRIC. nih.govnih.gov This demonstrates a form of combinatorial diversity where the association of different VH and VL genes contributes to the repertoire of anti-p-azobenzenearsonate antibodies. nih.govnih.gov

The following table summarizes the key findings from gene sequencing studies of anti-p-azobenzenearsonate idiotypes:

Idiotypic FamilyVH Gene CharacteristicsVL Gene CharacteristicsKey Finding
CRIA (major idiotype) Encoded by a specific germline VH gene. nih.govnih.govAssociated with specific VL genes.Represents a recurring and dominant idiotype in the anti-p-azobenzenearsonate response.
CRID Nearly identical VH sequence to CRIA. nih.govnih.govVery similar VL sequence to CRIC. nih.govnih.govAn example of combinatorial diversity, where VH and VL genes from different idiotypic families combine.
CRIC Distinct VH and VL genes from CRIA. nih.govnih.govA minor idiotype in A/J mice but a major one in BALB/c mice.Demonstrates strain-specific differences in the antibody response.

Transfected Cell Line Systems (e.g., L cells with Ia genes)

The activation of T-helper cells by antigens like this compound requires the presentation of the antigen by antigen-presenting cells (APCs) in the context of Major Histocompatibility Complex (MHC) class II molecules, also known as Ia antigens in mice. To dissect the specific requirements for this interaction, researchers utilize transfected cell line systems. These systems allow for the study of antigen presentation in a controlled environment, where the specific Ia molecules involved can be precisely defined.

A common approach is to use a cell line that does not normally express Ia antigens, such as the mouse L cell fibroblast line, and then transfect these cells with the genes encoding specific Ia molecules. These transfected L cells can then function as APCs, presenting the this compound antigen to T-cells.

The use of transfected L cells expressing Ia genes in the study of this compound T-cell recognition allows researchers to address several key questions:

MHC Restriction : By transfecting L cells with different Ia alleles, it is possible to determine which specific Ia molecules are capable of presenting the antigen to a particular T-cell clone.

Epitope Mapping : This system can be used to identify the minimal peptide epitope of a protein antigen that is recognized by T-cells. For a hapten like this compound, it allows for the study of how the hapten associates with the Ia molecule and the T-cell receptor.

Role of Adhesion Molecules : The role of other cell surface molecules in T-cell activation can be investigated by co-transfecting the L cells with genes for adhesion molecules, such as ICAM-1 or LFA-3.

The experimental setup for using transfected L cells as APCs is summarized in the table below:

ComponentDescription
Antigen-Presenting Cell L-cell fibroblasts transfected with genes encoding specific Ia molecules (e.g., I-A^k, I-E^k).
Antigen This compound, often conjugated to a carrier protein.
Responding Cell A T-cell clone or hybridoma specific for this compound.
Readout of T-cell Activation Measurement of T-cell proliferation (e.g., by ³H-thymidine incorporation) or cytokine production (e.g., by ELISA for IL-2).

These in vitro systems have been instrumental in demonstrating that T-cell recognition of haptens like ABA-tyr is dependent on the context of specific Ia molecules and have helped to define the structural requirements for the formation of the trimolecular complex of the T-cell receptor, the antigen, and the MHC molecule.

Future Directions in Tyrosine 4 Azobenzenearsonate Research

Deeper Exploration of Molecular Mechanisms of Immune Cell Signaling

A primary avenue for future research lies in elucidating the precise downstream signaling cascades activated in immune cells following engagement with Tyrosine-4-azobenzenearsonate. While the initial interactions with T-cell receptors (TCRs) and B-cell receptors (BCRs) are partially understood, a more granular understanding of the subsequent molecular events is necessary.

Initial T-cell recognition of ABA-Tyr is dependent on its presentation by antigen-presenting cells (APCs) via class II major histocompatibility complex (MHC) molecules. nih.gov Studies have identified distinct functional subregions within the ABA-Tyr molecule: the "epitope," which is recognized by the T-cell receptor, and the "agretope," which anchors the antigen to the MHC molecule. nih.gov The epitope for T-cells includes the arsonate group and parts of the tyrosine side chain. nih.gov The agretope is primarily formed by the planar structure of the azo-linked aromatic rings. nih.gov The charged groups at the alpha-carbon of the tyrosine moiety are also critical for triggering T-cell proliferation. nih.gov

Future investigations should focus on the downstream signaling pathways that are initiated upon TCR and BCR binding to ABA-Tyr. In T-cells, TCR activation typically leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by kinases like Lck, followed by the recruitment and activation of ZAP-70. cellsignal.comthermofisher.com This, in turn, initiates multiple signaling cascades involving adaptor proteins like LAT and SLP-76, leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive cytokine production and T-cell proliferation. cellsignal.comthermofisher.com Similarly, in B-cells, BCR engagement leads to the phosphorylation of ITAMs in the Igα/Igβ heterodimer and the recruitment of the spleen tyrosine kinase (Syk), initiating a cascade that results in B-cell proliferation and differentiation into antibody-secreting cells. elifesciences.org A deeper exploration would involve mapping the specific kinases, phosphatases, and adaptor proteins that are differentially regulated by ABA-Tyr engagement in both T and B cells.

Advanced Structural Characterization of Compound-Biomolecule Complexes

A significant leap in understanding the immunogenicity of this compound will come from high-resolution structural data of its complexes with key biomolecules, such as antibodies and MHC-peptide complexes. While the structural requirements for T-cell recognition have been inferred from studies using ABA-Tyr analogs, direct visualization of these interactions at an atomic level is currently lacking. nih.govnih.gov

Advanced structural biology techniques are well-suited to address this gap. X-ray crystallography could provide precise atomic coordinates of ABA-Tyr bound within the antigen-binding cleft of an antibody or the peptide-binding groove of an MHC molecule. nih.gov Such structures would reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern recognition and affinity. For instance, analysis of various anti-hapten antibody crystal structures has revealed different modes of binding, including induced-fit mechanisms where a pocket forms to accommodate the hapten, and scenarios where the binding site is pre-configured. frontiersin.org Determining which of these models applies to ABA-Tyr would be a significant step forward.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach, particularly for studying the dynamics of these interactions in solution. nih.gov NMR can be used to map the binding interface and identify conformational changes in both ABA-Tyr and the biomolecule upon complex formation. nih.gov Furthermore, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and flexible macromolecular complexes, and could be employed to visualize larger assemblies involving ABA-Tyr, such as a ternary complex of TCR, ABA-Tyr-MHC, and a co-receptor. nih.govnih.gov

TechniquePotential Application for ABA-Tyr ResearchInsights Gained
X-ray Crystallography Determining the crystal structure of ABA-Tyr in complex with a specific antibody Fab fragment or an MHC molecule.Precise atomic details of the binding interface, including key amino acid residues and the conformation of the hapten.
NMR Spectroscopy Studying the interaction of ABA-Tyr with antibodies or MHC molecules in solution.Information on the dynamics of the interaction, mapping of the binding site, and detection of conformational changes upon binding.
Cryo-Electron Microscopy Visualizing large, multi-protein complexes involving ABA-Tyr, such as the immunological synapse.The overall architecture of multi-component signaling complexes and how ABA-Tyr facilitates their assembly.

Development of Novel Research Tools Based on this compound

The unique chemical structure of this compound, particularly the presence of the azobenzene (B91143) group, offers exciting possibilities for the development of novel research tools to probe and manipulate immune responses. The azobenzene moiety is a well-known photoswitch, capable of undergoing a reversible cis-trans isomerization upon irradiation with light of specific wavelengths.

This photoswitchable property could be harnessed to create light-controllable antigens. For example, an ABA-Tyr derivative could be synthesized where its binding to antibodies or MHC molecules is dependent on the isomeric state of the azobenzene. This would allow researchers to turn immune cell signaling "on" and "off" with high spatial and temporal precision using light, providing a powerful tool to dissect the dynamics of immune cell activation. A similar approach has been demonstrated with an "Azo-tag" for light-controlled protein purification. nih.gov

Furthermore, the tyrosine component of ABA-Tyr can be chemically modified to incorporate fluorescent probes. By synthesizing fluorescent analogs of ABA-Tyr, it would be possible to visualize the trafficking and presentation of this antigen by APCs, and its interaction with T and B cells using advanced microscopy techniques like confocal fluorescence microscopy. The development of fluorescent unnatural amino acids derived from tyrosine showcases the feasibility of this approach. nih.gov Such tools would enable real-time tracking of ABA-Tyr within living cells and tissues, providing unprecedented insights into the spatio-temporal dynamics of the immune response.

Comparative Studies with Other Model Antigens and Haptens

To fully appreciate the unique immunological properties of this compound, it is essential to conduct systematic comparative studies with other well-characterized model antigens and haptens. Such studies will help to delineate the common principles of hapten immunogenicity from the features that are specific to the azobenzenearsonate group.

One important point of comparison is the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP). The immune response to NP is one of the most extensively studied systems in immunology, with a wealth of information on the genetic and structural basis of the anti-NP antibody response. nih.govnih.gov A direct comparison of the antibody repertoire, affinity maturation, and the role of somatic hypermutation in response to ABA-Tyr versus NP would be highly informative. nih.gov

Another relevant comparison is with the p-azobenzenephosphonate hapten. A study has already highlighted differences in the antibodies formed in response to p-azobenzenephosphonate and p-azobenzenearsonate (B1216659) haptens, suggesting that the nature of the acidic group significantly influences the resulting immune response. acs.org Expanding on these findings with modern immunological and structural techniques would provide a clearer picture of how subtle chemical differences in haptens are discriminated by the immune system.

Model HaptenKey FeaturesPotential Comparative Insights with ABA-Tyr
(4-hydroxy-3-nitrophenyl)acetyl (NP) Well-defined genetics of the antibody response, extensive data on affinity maturation.Differences in V-gene usage, patterns of somatic hypermutation, and the structural basis of antibody recognition.
p-Azobenzenephosphonate Structurally very similar to the azobenzenearsonate moiety of ABA-Tyr, differing only in the acidic group (phosphonate vs. arsonate).The role of the acidic group in determining antibody specificity and the fine details of hapten recognition.
Trinitrophenyl (TNP) A widely used hapten for studying T-cell independent and dependent B-cell responses.Differences in the requirements for T-cell help and the nature of the B-cell response elicited by different haptens.

By systematically comparing and contrasting the immune responses to these and other model haptens, the unique contributions of the various chemical moieties within this compound to its immunogenicity can be more clearly defined.

Q & A

Q. What are the established synthetic pathways for Tyrosine-4-azobenzenearsonate, and what analytical techniques validate its purity and structure?

Q. What mechanisms underlie Tyr-ABA's role in T-suppressor cell activation, and how do data contradictions arise in cross-study comparisons?

Tyr-ABA may activate anti-idiotypic Ts2 cells, which suppress CRI-negative T-cells via idiotype-nonspecific pathways . Contradictions in data (e.g., variability in suppression efficiency) often stem from:

  • Heterogeneity in T-cell priming protocols (e.g., differences in antigen exposure time).
  • Methodological biases: Non-blinded DTH measurements or inconsistent ABA conjugation ratios.
  • Resolution: Replicate studies using standardized Ts2 isolation protocols and publish raw datasets for meta-analysis .

Q. How can researchers optimize chromatographic methods to resolve Tyr-ABA degradation products in stability studies?

  • Column Selection: Reverse-phase C18 columns with acetonitrile/water gradients (pH 2.5–3.0) improve peak resolution for azobenzene derivatives.
  • Detection: UV-Vis at 254 nm (aromatic absorption) coupled with tandem MS for fragment identification.
  • Data Interpretation: Quantify degradation kinetics using Arrhenius plots and report uncertainties from instrument calibration drift .

Q. What strategies validate Tyr-ABA's interaction with biomolecules in computational docking studies?

  • Software: Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Validation Metrics: Compare binding affinities (ΔG values) with experimental surface plasmon resonance (SPR) data.
  • Limitations: Address force field inaccuracies by cross-referencing with NMR-based structural dynamics (e.g., NOE effects) .

Methodological Guidance

Q. How should researchers address conflicting results in Tyr-ABA’s dose-response effects across immunological assays?

  • Error Analysis: Quantify technical variability (e.g., pipetting errors) vs. biological variability (e.g., murine strain differences).
  • Statistical Tools: Apply mixed-effects models to account for nested variables.
  • Peer Review: Disclose raw data in supplementary materials and invite independent validation through collaborative networks .

Q. What protocols ensure ethical and reproducible use of Tyr-ABA in human cell line studies?

  • Ethical Compliance: Obtain IRB approval for human-derived cell lines, specifying Tyr-ABA’s cytotoxicity thresholds in appendices .
  • Reproducibility: Document cell culture conditions (e.g., media composition, passage number) and batch-test reagents using positive/negative controls .

Literature and Data Management

Q. How to conduct a systematic literature review on Tyr-ABA’s applications in autoimmune disease research?

  • Databases: PubMed, Scopus, and Web of Science, using keywords: “azobenzenearsonate,” “T-suppressor cells,” “idiotype-nonspecific suppression.”
  • Inclusion Criteria: Peer-reviewed studies with full methodological transparency; exclude non-English abstracts without replication data.
  • Synthesis: Use PRISMA flow diagrams to map evidence gaps (e.g., lack of longitudinal toxicity studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.